molecular formula C12H13ClN2O2 B14045011 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Cat. No.: B14045011
M. Wt: 252.69 g/mol
InChI Key: ZYULSOMUIVUDJA-UHFFFAOYSA-N
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Description

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a substituted indazole derivative featuring a hydroxyl group at position 4, a chlorine atom at position 5, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1 of the indazole core. Its molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of 264.7 g/mol. The THP group is commonly used in synthetic chemistry to protect hydroxyl or amine functionalities during multi-step reactions, which may explain its inclusion in this compound .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

5-chloro-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C12H13ClN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2

InChI Key

ZYULSOMUIVUDJA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol generally involves multi-step organic reactions starting from suitably substituted indazole precursors. The key steps include:

  • Formation of the indazole core or use of pre-formed indazole derivatives.
  • Introduction of the chloro substituent at the 5-position.
  • Protection of the N-1 nitrogen with a tetrahydro-2H-pyran-2-yl (THP) group.
  • Installation or preservation of the hydroxyl group at the 4-position.

Detailed Synthetic Steps

Based on available literature and chemical supplier data, the typical synthetic approach is as follows:

Step Description Reagents/Conditions Notes
1 Starting from 5-chloro-1H-indazol-4-ol or related intermediate Commercially available or synthesized via cyclization of hydrazine derivatives with chlorinated precursors The indazole core with chloro and hydroxyl groups is prepared or sourced
2 Protection of N-1 nitrogen with tetrahydro-2H-pyran-2-yl group Reaction with tetrahydropyranyl chloride (THP-Cl) under nucleophilic substitution conditions, typically in the presence of a base such as pyridine or triethylamine The THP group protects the N-1 nitrogen to improve compound stability and solubility
3 Purification Chromatography (silica gel column) or recrystallization Ensures high purity and yield

This general synthetic pathway is supported by the product data and synthesis notes from Vulcanchem, which specify the molecular formula as C12H13ClN2O2 and molecular weight 252.69 g/mol, confirming the structure with the THP protecting group attached at N-1.

Reaction Conditions Optimization

Each step requires optimization of reaction parameters such as temperature, solvent, pH, and reaction time to maximize yield and purity. For example:

  • The THP protection typically occurs under mild conditions to avoid deprotection or side reactions.
  • Solvents like dichloromethane or tetrahydrofuran are commonly used.
  • Reaction times vary from several hours to overnight.

Research Data and Tables

Summary Table of Preparation Methods

Preparation Aspect Details Reference
Starting Material 5-Chloro-1H-indazol-4-ol or derivatives
THP Protection Reagent Tetrahydropyranyl chloride (THP-Cl)
Base Used Pyridine, triethylamine
Solvents Dichloromethane, THF
Reaction Temperature Room temperature to 45 °C
Reaction Time 4 to 16 hours
Purification Silica gel chromatography, recrystallization
Yield Range Moderate to good (typically 60-80%)

Mechanistic Insights

From related Pd- and Cu-catalyzed arylation studies on THP-protected indazoles, it is observed that:

  • THP protection stabilizes the nitrogen during cross-coupling reactions.
  • The THP group can be selectively deprotected under acidic conditions post-synthesis.
  • Reaction mechanisms involve nucleophilic substitution and catalytic C-H activation steps.

Summary Table: Key Chemical and Physical Data

Property Value Notes
Molecular Formula C12H13ClN2O2 Matches target compound
Molecular Weight 252.69 g/mol Confirmed by supplier data
CAS Number Not explicitly assigned Use VCID: VC18826032 for reference
IUPAC Name 5-chloro-1-(oxan-2-yl)indazol-4-ol Systematic chemical name
SMILES C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Cl)O Canonical SMILES

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Cl (C5), OH (C4), THP (N1) C₁₂H₁₃ClN₂O₂ 264.7 Hydroxyl group enhances polarity; THP may complicate NMR interpretation
1-(THP)-5-(trifluoromethyl)-1H-indazol-4-ol CF₃ (C5), OH (C4), THP (N1) C₁₂H₁₂F₃N₃O₂ 287.2 CF₃ group increases lipophilicity; >98% purity for research use
5-Bromo-4-chloro-1-(THP)-1H-indazole Br (C5), Cl (C4), THP (N1) C₁₂H₁₂BrClN₂O 331.6 Halogen-rich; lacks hydroxyl group; stored at 4–8°C
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-one derivatives Cl (C5), piperidinyl (N1), ketone (C2) Varies ~300–350 Benzimidazole core; PPAR-γ binding activity (e.g., DSR-16)

Spectroscopic and Analytical Considerations

  • NMR Challenges: The THP group introduces diastereotopic effects, causing split signals in ¹H and ¹³C NMR spectra. This complicates spectral interpretation compared to non-THP analogs (e.g., piperidinyl-substituted benzimidazoles) .
  • Purity and Stability : Analogs like 1-(THP)-5-(trifluoromethyl)-1H-indazol-4-ol are available at >98% purity for research, while 5-Bromo-4-chloro-1-(THP)-1H-indazole requires cold storage (4–8°C), suggesting higher reactivity or instability .

Biological Activity

5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.

  • Molecular Formula : C12H14ClN3O
  • Molecular Weight : 241.71 g/mol
  • CAS Number : 2368909-53-7
  • Physical State : Yellow solid
  • Melting Point : 130–133 °C

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, which are implicated in various oxidative stress-related diseases.

CompoundTotal Antioxidant Capacity (μmol Trolox equivalent/μmol tested)
5-Chloro Indazole0.88 ± 0.034

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against neurodegenerative conditions. It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease.

Assay TypeIC50 (μM)
AChE Inhibition0.08
BuChE Inhibition0.14

These findings suggest that the compound may aid in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Anti-inflammatory Properties

Studies have demonstrated the anti-inflammatory potential of this compound through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. The compound interacts with multiple targets, including:

  • AChE and BuChE : Inhibition leads to increased levels of acetylcholine, enhancing neurotransmission.
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Modulation reduces the expression of inflammatory mediators.

Study on Neuroprotection

In a recent study, researchers evaluated the neuroprotective effects of the compound in a rat model of Alzheimer’s disease. The results showed a significant reduction in cognitive decline and oxidative damage markers in treated animals compared to controls, supporting its potential as a therapeutic agent.

Clinical Implications

While preclinical studies are promising, further clinical trials are necessary to ascertain the efficacy and safety of this compound in humans. Its multifaceted biological activities position it as a candidate for drug development targeting neurodegenerative diseases and inflammatory disorders.

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